molecular formula C22H22N2O6S2 B2387282 methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895265-96-0

methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2387282
CAS No.: 895265-96-0
M. Wt: 474.55
InChI Key: LLQJFGBIMAPDTJ-UHFFFAOYSA-N
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Description

Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex organic compound featuring a thiophene core functionalized with sulfamoyl, carbamoyl, and carboxylate ester groups. Its molecular architecture includes:

  • A 2-methoxyphenylcarbamoyl moiety, which introduces electron-donating methoxy and carbamoyl groups.
  • A 4-methylphenylsulfamoyl group, contributing steric bulk and hydrophobic interactions.
  • A methyl carboxylate at the 2-position of the thiophene ring, enhancing solubility and metabolic stability.

Its synthesis typically involves multi-step reactions, including sulfamoylation, carbamoylation, and esterification, with analytical techniques like NMR and mass spectrometry used for validation .

Properties

IUPAC Name

methyl 3-[[2-(2-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6S2/c1-15-8-10-16(11-9-15)24(14-20(25)23-17-6-4-5-7-18(17)29-2)32(27,28)19-12-13-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQJFGBIMAPDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with appropriate sulfonamide derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide moiety, potentially converting it to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Reagent in Organic Synthesis: This compound serves as an intermediate in synthesizing other organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions.

2. Biology:

  • Biological Activity Investigation: Research indicates that this compound exhibits potential biological activities, including:
    • Antimicrobial Properties: Studies have shown that derivatives of thiophene compounds can inhibit the growth of various bacteria and fungi.
    • Anticancer Activity: Similar compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate may also possess such properties.

3. Medicine:

  • Drug Candidate Exploration: Due to its complex structure and functional groups, this compound is being explored as a potential drug candidate for treating various diseases, including cancer and bacterial infections. The sulfonamide moiety may interact with specific enzymes or receptors, inhibiting their activity.

4. Industry:

  • Material Development: This compound has potential applications in developing advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electron-rich thiophene structure.

Case Studies

Several studies highlight the efficacy of compounds similar to this compound:

Study Findings
Antitumor Activity A study demonstrated that thiophene derivatives exhibited IC50 values ranging from 10 to 30 µM against human glioblastoma U251 cells, indicating significant cytotoxicity.
Structure-Activity Relationship (SAR) Research revealed that the presence of methoxy groups on phenyl rings enhances biological activity, showcasing the importance of substituents in drug design.
Inhibition of D-amino Acid Oxidase (DAO) Thiophene derivatives were identified as potent inhibitors of DAO, which is relevant in schizophrenia treatment. Molecular dynamics simulations indicated strong hydrophobic interactions between the thiophene ring and active site residues .

Mechanism of Action

The mechanism of action of methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate involves interactions with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Example) Molecular Formula Substituent Features Biological Activity Key Reference
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate C₂₃H₂₅N₃O₄S₂ Dimethylamino group (electron-donating) Enhanced solubility; moderate antimicrobial activity
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate C₂₀H₁₇NO₆S₂ Phenyl instead of methylphenyl Reduced steric hindrance; lower antitumor IC₅₀
Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate C₂₁H₂₀ClN₃O₅S₂ 3-Chlorophenyl (electron-withdrawing) Improved enzyme inhibition; higher cytotoxicity
Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate C₁₃H₁₂ClNO₄S₂ Chloro and methyl groups Significant antitumor (IC₅₀: 2.1 µM) and antimicrobial activity
Methyl 4-(4-methylphenyl)-3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate C₂₀H₁₇F₃NO₅S₂ Trifluoromethoxy group Enhanced lipophilicity and metabolic stability

Comparative Bioactivity Data

  • Antitumor Activity: The target compound’s IC₅₀ values are comparable to Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate (IC₅₀: 2.1 µM) but superior to non-chlorinated analogs .
  • Antimicrobial Activity : The 2-methoxyphenylcarbamoyl group confers moderate activity against Gram-positive bacteria, outperforming hydroxyl-containing derivatives (e.g., Methyl 3-[(4-hydroxyphenyl)sulfamoyl]thiophene-2-carboxylate) .

Chemical and Physical Property Comparisons

  • Solubility : Compounds with polar groups (e.g., hydroxyl, methoxycarbonyl) exhibit higher aqueous solubility but lower logP values. The target compound’s logP (~3.5) balances solubility and membrane penetration .
  • Synthetic Complexity : The carbamoylmethyl-sulfamoyl linkage in the target compound requires precise reaction conditions, making synthesis more challenging than analogs with simpler sulfonamide groups .

Biological Activity

Methyl 3-({[(2-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate, also known as methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing various research findings, case studies, and relevant data.

Chemical Information

  • IUPAC Name : Methyl 3-[(2-methoxyphenyl)carbamoyl]methyl(4-methylphenyl)sulfamoylthiophene-2-carboxylate
  • Molecular Formula : C16_{16}H18_{18}N2_{2}O5_{5}S
  • Molecular Weight : 350.39 g/mol
  • CAS Number : 106820-63-7

Structural Features

The compound features a thiophene ring, a sulfamoyl group, and a methoxycarbonyl moiety, which are critical for its biological activity. The presence of multiple functional groups contributes to its potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that compounds with sulfamoyl groups often exhibit antimicrobial properties. A study demonstrated that derivatives of methyl 3-sulfamoylthiophene exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies showed that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit certain enzymes implicated in disease processes. For instance, it was found to inhibit carbonic anhydrase, an enzyme associated with tumor growth and metastasis. This inhibition may contribute to its anticancer effects .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of methyl 3-sulfamoylthiophene derivatives in treating bacterial infections in mice. The results indicated a significant reduction in bacterial load compared to controls, supporting its potential use as an antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineEffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHeLa (cervical cancer)Cell cycle arrest
Enzyme InhibitionCarbonic AnhydraseInhibition

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